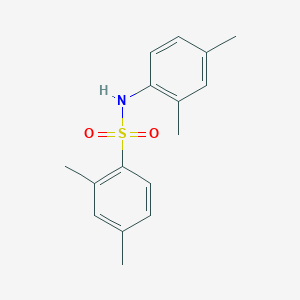![molecular formula C27H21NO5S B281738 Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281738.png)
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as PSF-Et, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of naphthofurans and has a unique chemical structure that makes it a promising candidate for various research studies.
Mechanism of Action
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate exerts its effects by inhibiting the activity of specific enzymes and proteins in the body. For example, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can induce apoptosis in cancer cells and prevent their growth. Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins by binding to specific sites on these proteins and preventing their aggregation.
Biochemical and Physiological Effects:
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to have both biochemical and physiological effects on the body. Biochemically, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate inhibits the activity of specific enzymes and proteins, as discussed above. Physiologically, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to induce apoptosis in cancer cells, prevent the aggregation of amyloid-beta and alpha-synuclein proteins, and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate for lab experiments is its high purity and quality, which ensures reproducibility and accuracy of results. Additionally, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has a unique chemical structure that makes it a promising candidate for various research studies. However, one limitation of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is its relatively high cost compared to other compounds used in research studies.
Future Directions
There are several future directions for research on Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of interest is the development of new Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate derivatives that can target specific proteins and enzymes with greater specificity and potency. Another area of interest is the investigation of the potential therapeutic applications of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate in various diseases, including cancer and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate on the body and its potential toxicity.
Synthesis Methods
The synthesis of Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves the reaction of 2-hydroxy-1,4-naphthoquinone with phenylsulfonyl chloride and triethylamine, followed by the addition of ethyl 3-bromobenzoate and palladium acetate. The resulting compound is then purified using column chromatography and recrystallization. This synthesis method yields a high-quality product with a purity of over 95%.
Scientific Research Applications
Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has shown potential applications in various scientific research studies, including cancer research, neuroscience, and drug discovery. In cancer research, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid-beta and alpha-synuclein proteins, respectively. Additionally, Ethyl 2-phenyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used as a tool in drug discovery studies to identify new compounds that can target specific proteins and enzymes.
properties
Molecular Formula |
C27H21NO5S |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
ethyl 5-(benzenesulfonamido)-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C27H21NO5S/c1-2-32-27(29)24-22-17-23(28-34(30,31)19-13-7-4-8-14-19)20-15-9-10-16-21(20)26(22)33-25(24)18-11-5-3-6-12-18/h3-17,28H,2H2,1H3 |
InChI Key |
PJKPENUAVCBHSN-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281660.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)



![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-ethylbenzenesulfonamide](/img/structure/B281674.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4-dimethylbenzenesulfonamide](/img/structure/B281675.png)
![4-tert-butyl-N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281676.png)
![N-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-ylnaphthalene-2-sulfonamide](/img/structure/B281677.png)
![N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281678.png)
![4-ethoxy-N-(7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281683.png)
![4-bromo-N-(7-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281686.png)
![N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)naphthalene-2-sulfonamide](/img/structure/B281687.png)
![4-chloro-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281689.png)